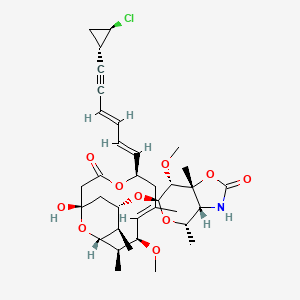

Callipeltoside A

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C35H48ClNO10 |

|---|---|

Molecular Weight |

678.2 g/mol |

IUPAC Name |

(3aR,4S,6R,7R,7aR)-6-[[(1S,5R,7E,9R,10R,11R,12R,13S)-5-[(1E,3E)-6-[(1S,2R)-2-chlorocyclopropyl]hexa-1,3-dien-5-ynyl]-1-hydroxy-9-methoxy-7,10,12-trimethyl-3-oxo-4,15-dioxabicyclo[9.3.1]pentadec-7-en-13-yl]oxy]-7-methoxy-4,7a-dimethyl-3a,4,6,7-tetrahydro-3H-pyrano[3,4-d][1,3]oxazol-2-one |

InChI |

InChI=1S/C35H48ClNO10/c1-19-14-24(13-11-9-8-10-12-23-16-25(23)36)44-28(38)18-35(40)17-27(21(3)29(46-35)20(2)26(15-19)41-6)45-32-31(42-7)34(5)30(22(4)43-32)37-33(39)47-34/h8-9,11,13,15,20-27,29-32,40H,14,16-18H2,1-7H3,(H,37,39)/b9-8+,13-11+,19-15+/t20-,21-,22+,23-,24+,25-,26-,27+,29+,30-,31+,32+,34-,35+/m1/s1 |

InChI Key |

MGPINEQSKAFLSF-NLKQSSSUSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](C[C@]2(CC(=O)O[C@H](C/C(=C/[C@H]([C@H]([C@@H]1O2)C)OC)/C)/C=C/C=C/C#C[C@@H]3C[C@H]3Cl)O)O[C@H]4[C@@H]([C@]5([C@@H]([C@@H](O4)C)NC(=O)O5)C)OC |

Canonical SMILES |

CC1C(CC2(CC(=O)OC(CC(=CC(C(C1O2)C)OC)C)C=CC=CC#CC3CC3Cl)O)OC4C(C5(C(C(O4)C)NC(=O)O5)C)OC |

Synonyms |

callipeltoside A |

Origin of Product |

United States |

Ii. Structural Elucidation and Stereochemical Assignment

Initial Spectroscopic Characterization for Structure Determination

The preliminary structural analysis of Callipeltoside A was conducted using a combination of mass spectrometry and extensive two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. ird.fr Fast atom bombardment mass spectrometry (FABMS) provided crucial information about the molecular weight and elemental composition of the compound. ird.fr

A suite of 2D NMR techniques, including COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were instrumental in assembling the planar structure of the molecule. These experiments allowed researchers to piece together the connectivity of the atoms, revealing a 14-membered macrolactone ring, a novel deoxyamino sugar moiety, and a distinctive chlorocyclopropane-containing side chain. ird.frnih.gov

Specifically, HMBC correlations were vital in connecting the sugar unit to the C5 position of the macrolactone. ird.fr Furthermore, analysis of ROESY (Rotating-frame Overhauser Effect Spectroscopy) and NOE (Nuclear Overhauser Effect) difference experiments provided initial insights into the relative stereochemistry of the molecule. For instance, strong NOE signals between the anomeric proton of the sugar and H5 of the macrolactone, as well as between the 2'-methoxy group and the C6 methyl group, suggested a constrained rotation around the glycosidic bond and helped to interrelate the stereochemistry of the sugar and the macrolide core. ird.fr

The following table summarizes some of the key spectroscopic data that contributed to the initial structural hypothesis of this compound.

| Technique | Observation | Structural Implication |

| FABMS | Pseudomolecular ions at m/z 700-702 [(M+Na)+] | Consistent with the molecular formula C35H49NClO10 |

| ¹H NMR | Signals for a unique sugar, a macrolide core, and a side chain | Presence of distinct molecular subunits |

| ¹³C NMR & DEPT | Confirmed the carbon count and types (CH, CH₂, CH₃) | Supported the proposed molecular formula and structure |

| COSY | Revealed proton-proton coupling networks | Established connectivity within the macrolactone and sugar |

| HMBC | Correlations between H1' and C5, and H5 and C1' | Confirmed the glycosidic linkage point |

| ROESY/NOE | Correlations between specific protons | Provided initial evidence for relative stereochemistry |

Challenges and Ambiguities in Stereochemical Assignment

Despite the power of spectroscopic methods, the initial structure elucidation of this compound was fraught with challenges, leaving several key stereochemical questions unanswered. The primary ambiguities lay in determining the absolute configuration of the numerous stereocenters within the molecule and the relative stereochemistry of the remote chlorocyclopropane (B1620479) side chain. nih.govmdpi.com

The macrolactone core itself contains seven stereocenters, and while NOE data provided clues to their relative arrangement, it could not establish their absolute configuration (whether the molecule was the dextrorotatory (+) or levorotatory (-) enantiomer). ird.frnih.gov Similarly, the stereochemistry of the novel sugar, named callipeltose, which possesses its own set of chiral centers, remained unconfirmed. ird.fr

A significant hurdle was the determination of the relative and absolute stereochemistry of the two stereocenters on the chlorocyclopropane ring (C-20 and C-21). acs.orgnih.gov The distance of this side chain from the macrolide core made it difficult to establish its stereochemical relationship to the rest of the molecule using NOE-based methods. nih.gov The initial reports on this compound and its congeners, Callipeltoside B and C, even proposed that the sugar moieties in B and C belonged to the opposite enantiomeric series as that in A, adding another layer of complexity. nih.gov

These ambiguities highlighted the limitations of spectroscopic analysis alone in definitively assigning the complete three-dimensional structure of such a complex natural product. The scientific community recognized that only through the rigors of total synthesis could these stereochemical puzzles be unequivocally solved. researchgate.net

Confirmation of Absolute and Relative Configuration through Chemical Synthesis

The definitive assignment of the absolute and relative stereochemistry of this compound was ultimately achieved through the convergent and enantioselective total synthesis of the molecule by several research groups. nih.govacs.orgnih.gov The general strategy involved dissecting the molecule into three key fragments: the macrolactone core, the callipeltose sugar, and the chlorocyclopropane side chain. nih.govacs.orgnih.gov Each of these fragments was synthesized with a known, controlled stereochemistry.

A pivotal moment in resolving the stereochemical uncertainties came from the synthesis of different stereoisomers of the natural product. For instance, the Trost group synthesized both possible trans-chlorocyclopropane diastereomers of this compound. acs.orgnih.gov By comparing the analytical data, particularly the optical rotation, of the synthetic molecules with that of the natural isolate, they were able to definitively establish the configuration at C-20 and C-21 as S and R, respectively. acs.orgnih.gov

Similarly, the Evans group completed an enantioselective total synthesis that also led to the assignment of the absolute and relative stereochemistry. nih.gov Their approach involved the synthesis of the two possible diastereomers that differed only in the configuration of the cyclopropyl (B3062369) group. nih.gov They found that the NMR spectra of these two diastereomers were nearly identical, but their optical rotations were dramatically different. One diastereomer exhibited an optical rotation of -17°, while the other was +140°. nih.gov The natural this compound has a reported optical rotation of -17.6°, allowing for the unambiguous assignment of its absolute and relative stereochemistry as being identical to the synthetic diastereomer with the negative rotation. nih.gov

The successful total syntheses not only confirmed the initially proposed connectivity but also rigorously established the complete stereochemical framework of this compound. nih.govacs.orgnih.govacs.org These synthetic endeavors were complex, often requiring more than 20 steps in their longest linear sequence, and showcased innovative synthetic methodologies, including asymmetric aldol (B89426) reactions, palladium-catalyzed asymmetric allylic alkylation, and novel glycosylation techniques. nih.govacs.orgacs.orgrsc.orgresearchgate.net

Iii. Advanced Total Synthesis Methodologies and Strategies

Retrosynthetic Analysis and Key Fragment Disconnections

A common retrosynthetic approach, adopted by most research groups, disconnects Callipeltoside A at the glycosidic bond and the bond connecting the side chain to the macrolactone. This leads to three primary building blocks of comparable complexity: the macrolactone aglycone, the callipeltose sugar, and the chlorocyclopropane-containing side chain. acs.orgillinois.edu

Table 1: Key Fragments in this compound Retrosynthesis

| Fragment | Description | Key Structural Features |

| Macrolactone Core | A 14-membered ring forming the central scaffold of the molecule. | Polypropionate backbone, multiple stereocenters, a tetrahydropyran (B127337) ring, and a trisubstituted olefin. caltech.edu |

| Callipeltose | A highly functionalized deoxyamino sugar attached via a glycosidic linkage. | Contains a fused five-membered oxazolidinone ring. sci-hub.se |

| Side Chain | A dienyne chain with a terminal trans-chlorocyclopropane ring. | Contains a conjugated dienyne system and a chiral chlorocyclopropane (B1620479) moiety. acs.org |

The retrosynthesis of the macrolactone core reveals its intricate structure, featuring a polypropionate backbone with five contiguous stereocenters and an embedded tetrahydropyran ring. caltech.edu Synthetic strategies aim to control the stereochemistry of these centers and construct the 14-membered ring, often as a late-stage step.

Key disconnections for the macrolactone typically involve:

Macrolactonization: The final ring-closing step to form the 14-membered lactone. Trost's approach, for example, utilized the thermolysis of a m-dioxolenone to generate a reactive acylketene intermediate for intramolecular cyclization. acs.orgnih.gov

Aldol (B89426) Reactions: Diastereoselective aldol reactions are frequently employed to build the polypropionate backbone and set the stereocenters. acs.orgnih.gov

Olefin Formation: The synthesis of the C10-C11 trisubstituted olefin is a significant challenge. Strategies have included ruthenium-catalyzed alkene-alkyne coupling (Trost) and vinylogous aldol reactions (Evans). nih.govthieme-connect.com

Tetrahydropyran Ring Formation: The six-membered hemiacetal ring within the macrolactone is another key feature addressed in retrosynthesis. caltech.edu

Callipeltose is a unique 4-amino-4,6-dideoxy-2-O-3-C-dimethyl-L-talopyranosyl-3,4-urethane. acs.org Its synthesis is a distinct challenge due to the fused oxazolidinone ring and multiple stereocenters. Syntheses of both the D- and L-enantiomers have been reported, starting from various chiral precursors.

From L-rhamnose: An early synthesis of methyl L-callipeltose was achieved in 10 steps from L-rhamnose, featuring key steps like oxime reduction and carbamate (B1207046) cyclization. sci-hub.seacs.org

From D-glucal: An efficient synthesis of D-callipeltose was developed from D-glucal in 11 steps. This route's key features include the use of an α-nosyloxy ketone intermediate and a highly diastereoselective C-methylation. sci-hub.se

From D-threonine: The Evans group synthesized the L-callipeltose subunit in 10 steps from D-threonine, utilizing a diastereoselective Felkin anti aldol addition as a key step. acs.org

From Allylsilanes: Panek and co-workers developed a synthesis of methyl-L-callipeltose in eight steps from an enantioenriched allylsilane, using a formal [4 + 2] annulation and a chromium(VI)-catalyzed oxidative C-C bond cleavage. acs.org

The synthesis of the C13-C22 dienyne-trans-chlorocyclopropane side chain has been approached in several ways, with a primary focus on establishing the absolute stereochemistry of the chlorocyclopropane ring. acs.org

Via Stille Coupling: Another strategy involved constructing the sp−sp2 bond of the dienyne side chain via a Stille coupling reaction between a 1,1-dibromo-1-alkene and a vinylstannane. This method also involved the kinetic resolution of dichlorocyclopropanemethanol using a lipase (B570770) to obtain the enantiomerically enriched trans-chlorocyclopropanemethanol. acs.orgnih.gov

Deoxyamino Sugar (Callipeltose) Fragment Synthesis

Seminal Total Syntheses of this compound

The first total syntheses of this compound were reported by the research groups of Barry M. Trost and David A. Evans. These syntheses were crucial in confirming the absolute and relative stereochemistry of the natural product. nih.govresearchgate.net

The Trost group's synthesis was highly convergent, dissecting the molecule into the macrolactone, callipeltose, and the cyclopropyl-bearing side chain. acs.orgnih.gov Their work was instrumental in establishing the final unassigned stereochemical details of the natural product. nih.gov

Table 2: Key Reactions in Trost's Synthesis

| Step | Reaction Type | Purpose |

| Macrolactone Synthesis | Ruthenium-catalyzed Alder-ene reaction | Formation of the trisubstituted olefin with precise geometric control. caltech.edunih.gov |

| Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) | To control the stereocenter at C-13 with high regioselectivity and absolute configuration. caltech.edunih.govrsc.org | |

| Diastereoselective Aldol Reactions | To construct the stereochemically rich backbone of the macrolactone. acs.orgnih.gov | |

| Acylketene Macrolactonization | In situ generation of an acylketene from a dioxolenone for the final ring closure. acs.orgnih.gov | |

| Side Chain Attachment | Olefin Cross-Metathesis | An efficient method for coupling the side chain to the macrolactone core. nih.gov |

| Glycosylation | Schmidt Trichloroacetimidate (B1259523) Method | To attach the callipeltose sugar to the macrolactone aglycone. acs.orgrsc.org |

A key innovation in Trost's synthesis was the use of a ruthenium-catalyzed alkene-alkyne coupling to create the trisubstituted olefin of the macrolactone with complete control of geometry. nih.gov For the side chain attachment, two strategies were developed: one based on olefination and a more efficient second-generation approach using olefin metathesis. nih.gov The synthesis provided both C-20/C-21 diastereomers of the side chain, which allowed for the definitive assignment of the natural configuration as (20S, 21R). acs.orgnih.gov The longest linear sequence for the macrolactone was 16 steps. acs.org

The Evans group also completed a landmark total synthesis of this compound, providing further confirmation of its structure. caltech.edu Their approach featured different key reactions for the construction of the macrolactone.

Table 3: Key Reactions in Evans' Synthesis

| Step | Reaction Type | Purpose |

| Macrolactone Synthesis | Enantioselective Catalytic Cu(II)-PyBOX Aldol Reaction | To establish key stereocenters in the macrolactone backbone. caltech.edu |

| Diastereoselective Chiral Oxazolidinone Aldol Reaction | Further elaboration of the stereochemically complex core. caltech.edu | |

| Vinylogous Aldol Reaction | To create the C13 stereocenter and the trisubstituted alkene. thieme-connect.com | |

| SN2 Macrolactonization | Cyclization of a C13-mesylate using a cesium carboxylate to form the macrolactone. thieme-connect.com | |

| Side Chain Attachment | Horner-Wadsworth-Emmons Olefination | To couple the side chain phosphonate (B1237965) with the macrolactone aldehyde. illinois.edu |

| Glycosylation | NIS-mediated Glycosidation | To install the callipeltose sugar onto the macrolactone. caltech.edu |

A notable aspect of the Evans synthesis was the use of a highly efficient vinylogous aldol reaction catalyzed by a copper(II)-bis(oxazoline) (PyBOX) complex to set the C13 stereocenter and the trisubstituted double bond simultaneously. caltech.eduthieme-connect.com Initial attempts at macrolactonization via a Mitsunobu reaction were unsuccessful; however, an SN2 cyclization of a C13-mesylate proved effective, affording the macrolactone in good yield. thieme-connect.com This synthesis also provided a practical, asymmetric route to the chlorocyclopropane-containing side chain. acs.org

Paterson and Co-workers' Approaches to the Aglycone and Total Synthesis

The Paterson group developed a versatile, aldol-based strategy for the construction of the callipeltoside aglycone. nih.govresearchgate.net A key feature of their approach was the tandem application of a boron-mediated anti-aldol coupling and a Yamamoto vinylogous aldol reaction. nih.gov This sequence efficiently assembled a significant portion of the macrolactone precursor.

In a later iteration of their strategy, the Paterson group implemented a catalytic asymmetric vinylogous Mukaiyama aldol reaction (VMAR). rsc.org After extensive investigation, they established a protocol using Ti(OiPr)₄/(R)-BINOL as the catalyst with CaH₂ as an additive. rsc.org This system provided the desired VMAR adduct in excellent yield and enantioselectivity. The addition of CaH₂ proved critical in preventing the hydrolysis of the silyl (B83357) ketene (B1206846) acetal (B89532) and isomerization of the double bonds. rsc.org This approach paralleled the strategy employed by the Evans group, highlighting the power of the VMAR in complex fragment synthesis. rsc.org

Key Features of Paterson's Synthesis:

| Feature | Description | Reference(s) |

| Core Reaction Sequence | Boron-mediated anti-aldol coupling followed by a Yamamoto vinylogous aldol reaction. | nih.gov |

| Catalytic Asymmetric Method | Ti(OiPr)₄/(R)-BINOL catalyzed vinylogous Mukaiyama aldol reaction. | rsc.org |

| Key Additive | CaH₂ to prevent side reactions during the VMAR. | rsc.org |

Panek and Co-workers' Asymmetric Synthetic Route

The Panek group accomplished an asymmetric total synthesis of this compound, distinguished by its use of a catalytic enantioselective vinylogous aldol reaction and a boron-mediated anti-aldol reaction that was influenced by remote stereocontrol. researchgate.netacs.org Their strategy involved the diastereoselective [4+2]-annulation of chiral crotylsilanes with aldehydes to construct 2,6-cis-substituted dihydropyran derivatives, which are key structural motifs within the macrolactone. nih.gov This method proceeds through a Lewis acid-mediated coupling that generates an oxocarbenium ion intermediate, followed by intramolecular addition of the crotylsilane. nih.gov

Hoye and Co-workers' Total Synthesis via Vinylogous Aldol Reaction

Hoye and his team reported an asymmetric total synthesis of this compound that prominently featured a vinylogous aldol reaction to construct a key intermediate. frontiersin.org Their approach to the macrolactone core involved an acylketene macrolactonization. frontiersin.org A notable aspect of their work was the investigation of ring-closing metathesis (RCM) to form the C10-C11 trisubstituted alkene. nih.govacs.org However, these attempts, including relay ring-closing metathesis (RRCM) strategies, were unsuccessful, either returning the starting material or yielding truncated products, underscoring the challenges of applying metathesis to sterically hindered substrates. nih.govacs.org A key step in their successful route was a vinylogous Mukaiyama aldol reaction of an aldehyde with a diene, which established two new stereocenters with high diastereocontrol. nih.gov

Ley and Co-workers' Convergent Strategy for Callipeltosides A, B, and C

The Ley group devised a highly convergent and unified strategy that enabled the synthesis of not only this compound but also Callipeltosides B and C. mdpi.comthieme-connect.com This approach was significant as it led to the first total synthesis of Callipeltoside B. thieme-connect.com A cornerstone of their strategy was a gold-catalyzed cycloketalization to form the highly functionalized tetrahydropyran core of the aglycon with complete selectivity. mdpi.comcam.ac.uk The synthesis of the aglycon also featured an Oppolzer-Radinov alkenyl metal addition and a Yamaguchi macrolactonization. cam.ac.ukcam.ac.uk This convergent approach allowed for the late-stage attachment of the different sugar moieties, providing efficient access to all three natural products. thieme-connect.com Their work also confirmed that all members of the callipeltoside family possess L-configured sugars. cam.ac.uk

Highlights of Ley's Convergent Synthesis:

| Step | Catalyst/Reagent | Purpose | Reference(s) |

| Cycloketalization | AuCl₃ | Formation of the tetrahydropyran core | mdpi.comcam.ac.uk |

| Alkenyl Metal Addition | N-Methylephedrine-promoted | Diastereoselective formation of an allylic alcohol | thieme-connect.com |

| Macrolactonization | Yamaguchi reagent | Formation of the 14-membered macrolactone | cam.ac.ukcam.ac.uk |

Key Catalytic and Stereoselective Methodologies in Fragment and Total Synthesis

The total syntheses of this compound have served as a platform for the application and development of powerful catalytic and stereoselective reactions. These methods have been crucial for the precise construction of the numerous stereogenic centers within the molecule.

Diastereoselective Aldol Reactions in Polyketide Assembly

Diastereoselective aldol reactions have been a cornerstone in the assembly of the polyketide backbone of this compound. acs.orgnih.gov Multiple research groups have employed various types of aldol reactions to control the stereochemistry of the growing carbon chain.

Evans' Aldol Chemistry: The Evans group utilized their well-established anti-selective aldol addition of a boron enolate of a β-ketoimide to an aldehyde. nih.gov This was followed by a directed reduction to establish key stereocenters. caltech.edu

Paterson's Aldol Strategy: As previously mentioned, Paterson's synthesis relied on a boron-mediated anti-aldol coupling in tandem with a vinylogous aldol reaction. nih.gov

Vinylogous Mukaiyama Aldol Reaction (VMAR): The VMAR has proven to be a particularly powerful tool, enabling the construction of large fragments while simultaneously introducing stereogenic centers and an α,β-unsaturated carbonyl group. researchgate.net Both the Evans and Panek groups successfully implemented enantioselective VMARs in their syntheses. nih.govacs.org For instance, the Evans group used a bis(oxazolinyl)pyridine copper(II) complex to catalyze the VMAR between a silyl dienolate and (benzyloxy)acetaldehyde, achieving excellent yield and selectivity. nih.govrsc.org

Asymmetric Allylic Alkylation (AAA) in Chiral Center Construction

Palladium-catalyzed asymmetric allylic alkylation (AAA) has been a key method for establishing specific chiral centers in the synthesis of this compound. caltech.edu This reaction is notable for its ability to induce asymmetry outside the coordination sphere of the metal catalyst. illinois.edu

In the context of this compound synthesis, a palladium-catalyzed AAA was used to control both the regioselectivity and diastereoselectivity to establish the C-13 stereocenter. nih.gov The use of a chiral ligand was essential for this transformation. By selecting the appropriate enantiomer of the ligand, it was possible to access both C-13 epimers of the macrolactone. acs.orgnih.gov Phenols are effective nucleophiles in this reaction, which is relevant to the synthesis of natural products containing aryl ether functionalities. illinois.edu

Olefin Metathesis for Carbon-Carbon Bond Formation

Olefin metathesis has been a pivotal tool in the synthesis of this compound, particularly for the crucial connection of the side chain to the macrolactone core. The Trost synthesis provides a prominent example of this strategy. Initially, a Wittig-type olefination was considered for the side chain attachment. However, an alternative and more efficient approach using olefin cross-metathesis was developed. acs.org

While the first-generation Grubbs catalyst proved ineffective for the cross-metathesis with the terminal olefin of the macrolactone precursor, the second-generation Grubbs catalyst successfully promoted the reaction with partners like styrene (B11656) or crotonaldehyde. rsc.org This led to the development of a novel one-pot, cross-metathesis–Takai olefination protocol. This sequence efficiently extended the side chain, forming a vinyl iodide with a favorable E:Z selectivity of 7:1, which was further improved to 10:1 by optimizing the solvent system. acs.orgrsc.orgnih.gov This strategic use of olefin metathesis not only streamlined the synthesis but also highlighted its power in complex fragment coupling. acs.org

Macrolactonization Strategies (e.g., Acylketene, Yamaguchi)

The formation of the 14-membered macrolactone ring is a critical step in any total synthesis of this compound. Various macrolactonization methods have been employed, each with its own merits.

The Acylketene Method was notably used in the Trost and Hoye syntheses. Trost's approach involves the thermal decomposition of a Meldrum's acid derivative (a dioxolenone) to generate a highly reactive acylketene intermediate. acs.orgnih.gov This intermediate is then trapped intramolecularly by a hydroxyl group to form the macrolactone. acs.org This method proved effective in constructing the core structure. Similarly, Hoye's group utilized an acylketene intermediate, which underwent a dual macrolactonization/pyran-hemiketal formation reaction, efficiently assembling the complex bicyclic core of the natural product in a single step. nih.govacs.orgfrontiersin.org

The Yamaguchi Macrolactonization was another successful strategy. This method, which involves the reaction of a hydroxy acid with 2,4,6-trichlorobenzoyl chloride in the presence of DMAP, was employed in the synthesis by Ley's group for the macrocyclization step. researchgate.netresearchgate.net The Evans group also explored a modified Yamaguchi protocol in their synthetic efforts.

Other notable macrolactonization approaches include an SN2 cyclization . In one of the synthetic routes developed by the Evans group, the macrolactone was formed by an intramolecular SN2 reaction where a cesium carboxylate displaced a C13-mesylate, yielding the desired 14-membered ring. thieme-connect.com

| Macrolactonization Strategy | Key Reagents/Conditions | Synthetic Route | Key Features |

| Acylketene Cyclization | Thermolysis of a dioxolenone precursor | Trost, Hoye acs.orgnih.govacs.org | Forms a reactive acylketene that is trapped intramolecularly. Hoye's route features a tandem cyclization/hemiketal formation. nih.govacs.org |

| Yamaguchi Macrolactonization | 2,4,6-Trichlorobenzoyl chloride, DMAP, Et3N | Evans (modified), Ley researchgate.net | A widely used and reliable method for forming large-ring lactones from seco-acids. |

| Intramolecular SN2 Cyclization | Cesium carboxylate, 18-crown-6 | Evans thieme-connect.com | Formation of the macroring via displacement of a mesylate, providing an alternative to traditional esterification methods. |

Glycosylation Reactions for Sugar Moiety Attachment

Attaching the unique L-callipeltose sugar to the C5 hydroxyl of the aglycone is a delicate and stereochemically challenging step. The anomeric linkage must be formed with high control, typically favoring the α-anomer.

Several glycosylation methods have been successfully implemented:

Trichloroacetimidate Donors: The Trost synthesis utilized a glycosyl O-trichloroacetimidate donor, activated by TMSOTf, to couple the sugar and aglycone fragments. This method provided the desired glycoside with good yield and the correct α-selectivity. acs.orgnih.gov

Schmidt Glycosylation: The Paterson and Panek groups both opted for Schmidt-type glycosylations, which typically employ a glycosyl trichloroacetimidate or thioglycoside donor under acidic promotion. caltech.eduacs.orgacs.org Paterson's synthesis used a trichloroacetimidate donor with TMSOTf activation. acs.org Panek's route also successfully employed a Schmidt glycosidation to complete the synthesis. acs.org

NIS-mediated Glycosylation: The Evans synthesis employed an N-iodosuccinimide (NIS)-mediated glycosylation to forge the critical glycosidic bond. caltech.edu Ley's group also used NIS in conjunction with TfOH to activate a thioglycoside donor, achieving an 83% yield for the coupling and deprotection sequence. rsc.org

A review of O-glycosylation methods highlights that donors such as glycosyl bromides, fluorides, iodides, and thioglycosides are commonly used in the synthesis of complex natural glycosides. rsc.orgresearchgate.net The choice of glycosyl donor and activating conditions is critical for achieving high yield and stereoselectivity in the final steps of the this compound synthesis. rsc.org

Applications of Organometallic Chemistry

Organometallic chemistry has been indispensable in the construction of this compound, enabling key bond formations and stereocenter installations with high precision.

Ruthenium-catalyzed Alder-ene Reaction: In Trost's synthesis, a ruthenium-catalyzed intermolecular Alder-ene type reaction between an alkyne and an alkene was a key step to construct the trisubstituted olefin within the macrolactone core with complete control of geometry. acs.orgnih.govcaltech.edu

Gold(III)-catalyzed Cycloketalization: While not explicitly detailed in the provided context for a completed total synthesis, gold catalysis is a powerful tool for various transformations, including cycloadditions and cyclizations that could be applicable to fragments of this compound. acs.org

Alkenylzinc Addition: The Ley group's convergent synthesis of the callipeltoside aglycon featured a highly diastereoselective addition of an alkenylzinc reagent, representing the entire bottom fragment of the molecule, to the pyran core. This powerful fragment-coupling strategy rapidly assembled the carbon skeleton. researchgate.net

Stille and Suzuki-Miyaura Couplings: Palladium-catalyzed cross-coupling reactions have been instrumental. Panek's synthesis utilized a Stille coupling to install the (E,E)-dienyne moiety of the side chain. acs.org The Suzuki-Miyaura coupling, while not the primary choice in the highlighted syntheses for the main fragments, is a standard and powerful method for C-C bond formation in complex settings.

Palladium-catalyzed Asymmetric Allylic Alkylation (AAA): A cornerstone of the Trost synthesis was the use of a Pd-catalyzed AAA reaction to set the C13 stereocenter. This reaction demonstrated excellent control of both regioselectivity and absolute configuration. acs.orgrsc.orgnih.gov

Copper-catalyzed Reactions: The Evans synthesis employed an enantioselective vinylogous aldol reaction catalyzed by a chiral copper(II)-pybox complex. This reaction was crucial for establishing the C13 stereocenter and the E-geometry of the trisubstituted olefin simultaneously. thieme-connect.comcaltech.edunih.govresearchgate.net

Ring-Closing Metathesis (RCM) and Relay RCM Approaches

The laboratory of Thomas R. Hoye extensively investigated the use of Ring-Closing Metathesis (RCM) as a potential strategy for the macrolactonization step. The initial approach aimed to form the 14-membered ring from a diene precursor. nih.govacs.org However, attempts to cyclize suitable diene substrates using first-generation Grubbs catalysts were unsuccessful, with the catalyst failing to initiate the reaction on the sterically hindered alkene. nih.govacs.orgnih.gov

To overcome this lack of reactivity, a more advanced Relay Ring-Closing Metathesis (RRCM) strategy was explored. nih.govacs.org In RRCM, a "relay" fragment is introduced, which contains a more reactive terminal alkene. The catalyst first reacts at this site and then moves along the carbon chain to the desired metathesis location. Several sophisticated RRCM substrates were designed and synthesized. nih.gov While relay activation did successfully install the ruthenium catalyst at the intended position, the final ring-closing event was too slow and was thwarted by competing bimolecular reactions that truncated the intermediate. nih.govacs.org Ultimately, these RCM and RRCM approaches were abandoned in favor of the acylketene-based macrolactonization strategy for the successful completion of the total synthesis. nih.govnih.gov

Tandem Reactions in Complex Fragment Construction

Tandem reactions, where multiple bond-forming events occur in a single operation, offer significant gains in efficiency and are a hallmark of elegant synthetic design.

In the Trost synthesis, a novel one-pot cross-metathesis/Takai olefination was developed to build the complex side chain. acs.orgnih.gov

Paterson's synthesis of the aglycon featured a tandem sequence involving a boron-mediated anti-aldol coupling followed by a vinylogous aldol reaction . nih.govcolab.ws

A synthetic approach developed in the MacMillan labs explored a novel tandem amino-sulfide acyl-Claisen rearrangement to rapidly construct the stereochemical backbone of the macrolactone. caltech.educaltech.educaltech.edu

Hoye's synthesis culminated in a highly efficient dual macrolactonization/pyran-hemiketal formation from an acylketene precursor, which simultaneously closed the macroring and formed the embedded six-membered hemiacetal. nih.govacs.org

Comparative Analysis of Diverse Synthetic Routes and Their Efficiencies

The total syntheses of this compound by the groups of Trost, Evans, Paterson, and Panek, among others, provide a compelling case study in the strategic diversity of modern organic synthesis. caltech.edu Each route showcases a unique combination of reactions to tackle the molecule's inherent challenges.

| Synthetic Route | Longest Linear Sequence (LLS) | Overall Yield | Key Strategies & Fragment Coupling |

| Trost (2002) | 16 steps (macrolactone) | Not explicitly stated in all sources | Key Reactions: Pd-catalyzed AAA, Ru-catalyzed Alder-ene, Acylketene macrolactonization. Coupling: Olefin cross-metathesis, Trichloroacetimidate glycosylation. acs.orgnih.govcaltech.edu |

| Evans (2002) | 20 steps (macrolactone) | Not explicitly stated in all sources | Key Reactions: Enantioselective Cu-catalyzed vinylogous aldol, Diastereoselective aldol reactions. Coupling: Horner-Wadsworth-Emmons olefination, NIS-mediated glycosylation. caltech.edunih.gov |

| Paterson (2003) | 23 steps | 4.8% | Key Reactions: Asymmetric vinylogous Mukaiyama aldol, Boron-mediated anti-aldol. Coupling: Sonogashira coupling, Schmidt-type glycosylation. rsc.orgcaltech.eduacs.org |

| Panek (2004) | 25 steps | Not explicitly stated in all sources | Key Reactions: Stereoselective [4+2] annulations with chiral organosilanes. Coupling: Stille coupling, Schmidt glycosidation. acs.org |

| Hoye (2010) | 20 steps | 0.7% | Key Reactions: Dual macrolactonization/pyran-hemiketal formation. Coupling: Horner-Emmons olefination, Imidate glycosylation. nih.govacs.org |

| Ley (2012) | Not explicitly stated | Not explicitly stated | Key Reactions: Diastereoselective alkenylzinc addition, Yamaguchi macrolactonization. Coupling: Late-stage glycosylation. researchgate.net |

Analysis of Efficiency and Convergence:

Trost's synthesis is highly convergent, dissecting the molecule into three main units of roughly equal complexity. The use of powerful catalytic asymmetric reactions early in the synthesis is a key feature. acs.orgnih.gov The 16-step synthesis of the macrolactone is notably efficient. acs.org

Evans's synthesis is also convergent, relying on powerful aldol methodology to build key fragments. caltech.edunih.gov The route is slightly longer than Trost's but demonstrates excellent stereocontrol through both reagent- and substrate-controlled reactions. caltech.edu

Panek's synthesis highlights the utility of the group's proprietary chiral organosilane methodology for constructing the pyran rings embedded in the structure through stereoselective [4+2] annulations. acs.org

Ley's synthesis is notable for its ambitious fragment coupling strategy, using an alkenylzinc addition to join two major fragments, which allowed for a unified approach to synthesize not only this compound but also congeners B and C. researchgate.net

Iv. Structure Activity Relationship Sar Studies and Synthetic Analogues

Rational Design and Synthesis of Callipeltoside Analogues

The rational design of Callipeltoside A analogues is fundamentally linked to the convergent strategies employed in its total synthesis. Synthetic chemists have strategically dissected the molecule into three key building blocks: the C1-C13 macrolactone core, the unique C14-C22 dienyne chlorocyclopropane (B1620479) side chain, and the L-callipeltose sugar moiety. nih.gov This modular approach allows for the independent synthesis of each fragment, which can then be systematically modified before being coupled together to generate the final analogue.

Several key synthetic methodologies have been pivotal in accessing these analogues:

Macrolactone Synthesis: Strategies for constructing the 14-membered macrolactone have involved various advanced organic reactions, including asymmetric aldol (B89426) reactions, palladium-catalyzed asymmetric allylic alkylation (AAA), and acylketene-based macrolactonizations. nih.govnih.govfrontiersin.org The synthesis of epimers of the macrolactone, for instance, was achieved by simply using the opposite enantiomer of a ligand in a key palladium-catalyzed reaction. acs.org

Side Chain Attachment: The side chain is typically appended to the macrolactone core using olefination reactions, such as the Horner-Wadsworth-Emmons olefination or olefin metathesis, which offer high efficiency and stereocontrol. princeton.edunih.gov

Glycosylation: The crucial sugar moiety is generally introduced at a late stage of the synthesis via a glycosylation reaction, for example, using an O-trichloroacetimidate donor of the callipeltose sugar. nih.govacs.org This late-stage introduction is highly advantageous for SAR studies, as it allows a common advanced intermediate, the callipeltoside aglycon, to be coupled with various modified or entirely different sugar units. princeton.edu

These convergent and flexible synthetic routes provide a powerful platform for systematically altering specific structural elements of this compound and evaluating the impact of these changes on its cytotoxic activity. acs.org

Influence of Sugar Moiety on Biological Activity

One of the most definitive findings from early SAR studies is the critical importance of the callipeltose sugar for the biological activity of this compound. nih.govacs.org The callipeltosides as a family are differentiated primarily by the composition of their saccharide units, suggesting this part of the molecule plays a key role in their biological function. princeton.edu

Synthetic efforts have produced the callipeltoside aglycon—the macrolactone and side chain without the attached sugar. When this aglycon was tested for cytotoxicity, it was found to be essentially inactive compared to the parent glycoside. This demonstrates that the sugar moiety is an absolute requirement for the potent cytotoxic effects of this compound. nih.govacs.org The sugar is believed to be a key recognition element, potentially mediating the interaction of the molecule with its cellular target.

Table 1: Effect of the Sugar Moiety on Cytotoxicity

| Compound | Structural Modification | Relative Biological Activity |

|---|---|---|

| This compound | Natural Product | Potent Cytotoxicity |

| Callipeltoside Aglycon | Removal of the callipeltose sugar | Activity Lost nih.govacs.org |

Role of Specific Structural Elements (e.g., Chlorocyclopropane, Macrolactone Substituents) on Activity

Beyond the essential nature of the sugar, SAR studies have begun to probe the importance of other unique structural features of this compound, namely the chlorocyclopropane ring in the side chain and various stereocenters within the macrolactone.

Furthermore, the stereochemistry of the macrolactone core has been investigated. The synthesis of the C-13 epimer of the macrolactone allowed for an assessment of the importance of this specific stereocenter. nih.govacs.org While detailed comparative data is limited, the ability to generate such stereochemical analogues is crucial for mapping the three-dimensional pharmacophore.

Table 2: Influence of Macrolactone and Side Chain Modifications on Cytotoxicity

| Analogue | Structural Modification | Reported Effect on Activity |

|---|---|---|

| Dechloro-Callipeltoside A | Removal of the chlorine atom from the cyclopropane (B1198618) ring | Activity maintained; chloro substituent deemed irrelevant nih.govacs.org |

| C-13 epi-Macrolactone Analogue | Inversion of the stereocenter at the C-13 position | Synthesized for SAR evaluation nih.govacs.org |

| trans-Chlorocyclopropane Diastereomers | Synthesis of both diastereomers at C-20 and C-21 | Enabled assignment of the natural configuration nih.govacs.org |

Elucidation of Pharmacophoric Structural Elements through Analogues

The generation and biological evaluation of synthetic analogues have provided the first glimpse into the pharmacophore of this compound—the minimum structural features required for its biological activity. Based on the available data, a preliminary pharmacophoric model can be proposed.

The essential components are the glycoside and the macrolactone. The callipeltose sugar appears to be the primary determinant of activity, acting as a crucial recognition element for the biological target. The macrolactone serves as a rigid, pre-organized scaffold, holding the sugar and the side chain in a specific three-dimensional orientation. The stereochemistry of this core is likely important for maintaining this conformation.

Conversely, certain elements appear to be less critical. The chloro-substituent on the side-chain's cyclopropane ring can be removed without a significant loss of activity, indicating it does not form a key binding interaction. nih.govacs.org Therefore, the side chain may function more as a structural spacer or a lipophilic tail rather than a feature with specific binding requirements.

V. Preclinical Biological Activities and Molecular Mechanistic Investigations

Cytotoxic Activity in In Vitro Cell Line Models

Initial biological evaluations of Callipeltoside A revealed its capacity to inhibit the growth of various cancer cell lines, establishing it as a cytotoxic agent. ird.fr The potency of this activity has been quantified against several standard tumor cell lines, demonstrating a moderate but distinct level of cytotoxicity.

This compound exhibits clear antiproliferative effects against the human bronchopulmonary non-small-cell lung carcinoma (NSCLC-N6) cell line. nih.gov Research has consistently reported its inhibitory activity, with a specific half-maximal inhibitory concentration (IC50) value of 11.26 µg/mL. ird.frnih.gov This finding identifies the NSCLC-N6 cell line as being sensitive to the cytotoxic effects of the compound. researchgate.net

The cytotoxic profile of this compound extends to other well-established cancer cell models. It has demonstrated activity against the P388 murine leukemia cell line, with a reported IC50 value of 15.26 µg/mL. ird.frnih.gov In addition to the P388 cell line, its activity against KB (nasopharyngeal epidermoid carcinoma) cells has also been noted, contributing to its characterization as a cytotoxic agent. mdpi.com

| Cell Line | Organism | Cancer Type | IC50 (µg/mL) | Reference |

|---|---|---|---|---|

| NSCLC-N6 | Human | Bronchopulmonary Non-Small-Cell Lung Carcinoma | 11.26 | ird.frnih.gov |

| P388 | Murine | Leukemia | 15.26 | ird.frnih.gov |

| KB | Human | Nasopharyngeal Epidermoid Carcinoma | Activity noted |

Antiproliferative Effects against Human Bronchopulmonary Non-Small-Cell Lung Carcinoma (NSCLC-N6)

Cell Cycle Analysis and Impact on Cellular Proliferation Kinetics

Investigations into the mechanism behind the antiproliferative effects of this compound have involved detailed cell cycle analysis. Flow cytometry assays performed on the NSCLC-N6 cell line after treatment with this compound revealed a distinct, cell cycle-dependent effect. ird.fr The compound was found to induce a blockage of cell proliferation during the G1 phase of the cell cycle. ird.frnih.gov This G1 arrest is dose-dependent, with higher concentrations of this compound leading to a greater accumulation of cells in the G1 phase and a corresponding decrease in the percentage of cells in the S (synthesis) and G2/M phases. ird.fr These results indicate that this compound interferes with the normal progression of cells from the G1 phase into the S phase, thereby halting cellular proliferation. ird.fr

| Treatment | Cells in G1 Phase (%) | Cells in S Phase (%) | Cells in G2/M Phase (%) |

|---|---|---|---|

| Control | 67.9 | 28.0 | 4.1 |

| This compound (5 µg/mL) | 74.7 | 22.6 | 2.7 |

| This compound (10 µg/mL) | 77.5 | 20.8 | 1.7 |

| This compound (30 µg/mL) | 82.5 | 14.9 | 2.6 |

Investigations into Intracellular Molecular Targets and Pathways

The observation of a G1 phase cell cycle arrest has guided further research into the specific intracellular targets and molecular pathways affected by this compound. The primary hypotheses center on interactions with the cytoskeleton or the inhibition of key enzymes involved in cell cycle regulation. ird.frnih.gov

Many marine-derived macrolides exert their cytotoxic effects by interacting with the microtubule network. researchgate.net These agents, such as paclitaxel, typically function as microtubule stabilizers, which promotes the polymerization of tubulin and prevents its disassembly, leading to an arrest in the G2/M phase of the cell cycle. researchgate.net However, the biological activity of this compound presents a notable contrast. The compound's induction of a G1 phase block, rather than a G2/M block, suggests that its primary mechanism of action is not through microtubule stabilization. ird.fr Current research has not provided direct evidence to support a significant interaction between this compound and cytoskeletal components like microtubules.

The G1 phase-specific arrest caused by this compound has led to the hypothesis that its activity may be the result of enzyme inhibition or the induction of terminal cell differentiation. ird.frnih.gov Acetal-glycosides, the class of compounds to which this compound belongs, are of particular interest as potential enzyme inhibitors. researchgate.net However, the specific enzyme or enzymes targeted by this compound have not yet been identified. Further detailed biological investigations to elucidate a specific enzyme inhibition profile have been limited, possibly due to the scarcity of the natural product available for extensive screening. nih.gov Therefore, while enzyme inhibition is a plausible mechanism for the observed G1 arrest, the precise molecular targets of this compound remain to be fully characterized.

Induction of Terminal Cell Differentiation

Initial investigations into the cytotoxic effects of this compound pointed towards a mechanism involving the regulation of cell cycle progression. Analysis of its effect on the human non-small-cell lung carcinoma (NSCLC-N6) cell line using flow cytometry revealed a distinct, concentration-dependent blockage of the cell cycle at the G1 phase. ird.frnih.gov This G1 arrest prevents cells from entering the S phase (DNA synthesis), thereby halting proliferation.

In the foundational study, treatment of NSCLC-N6 cells with this compound led to a significant accumulation of cells in the G1 phase population compared to untreated controls. ird.fr As the concentration of this compound increased, the percentage of cells in the S and G2/M phases decreased, corresponding with the increase in the G1 population. ird.fr These findings are indicative of either specific enzyme inhibition or the induction of terminal cell differentiation. ird.fr In the context of cancer therapy, inducing malignant cells to exit the cell cycle and enter a terminally differentiated state is a recognized and desirable therapeutic strategy. princeton.edu

The precise molecular pathway by which this compound induces G1 arrest has not been fully elucidated. nih.gov This is primarily due to the extremely scarce supply of the compound from its natural source, the lithistid sponge Callipelta sp. princeton.edunih.gov The limited availability has, to date, precluded the extensive molecular and mechanistic studies required to identify specific protein targets or signaling pathways. The prospect that this compound acts as a mechanism-based lead by inducing terminal differentiation has been a significant driver for the numerous total synthesis campaigns aimed at producing sufficient quantities for further biological evaluation. ird.frcaltech.edu

Table 1: Effect of this compound on NSCLC-N6 Cell Cycle Distribution

| Treatment Condition | Concentration (µg/mL) | Cells in G1 Phase (%) | Cells in S Phase (%) | Cells in G2/M Phase (%) |

| Control | 0 | 67.9 | 28.0 | 4.1 |

| This compound | 5 | 74.7 | 22.6 | 2.7 |

| This compound | 10 | 77.5 | 20.8 | 1.7 |

| This compound | 30 | 82.5 | 14.9 | 2.6 |

This table is adapted from data presented in Zampella, A. et al., J. Am. Chem. Soc., 1996. ird.fr

Efficacy Studies in Preclinical In Vivo Animal Models (Non-Human)

A comprehensive review of the scientific literature indicates that no preclinical efficacy studies of this compound in in vivo animal models have been published to date. The absence of such studies is a direct consequence of the "prohibitively small quantities" of this compound that have been isolated from the marine sponge. princeton.edunih.gov

The process of isolating natural products from marine organisms is often challenging and yields very small amounts of the desired compound. In the case of the callipeltosides, the initial isolation yielded only milligrams of material, which was consumed during the process of structural elucidation and initial in vitro cytotoxicity assays. princeton.edunih.gov

In vivo studies, such as those using xenograft mouse models, require substantially larger quantities of a compound to assess its therapeutic efficacy, tolerability, and pharmacokinetic profile. google.com The lack of a sufficient supply of this compound has been the primary barrier to conducting these critical preclinical evaluations. This supply issue has spurred numerous research groups to pursue the complex total synthesis of this compound and its analogues to enable more detailed biological investigation, including future in vivo studies.

Vi. Advanced Analytical Methodologies in Callipeltoside a Research

Advanced Spectroscopic Techniques for Synthetic Intermediate and Product Characterization

The elucidation and confirmation of the intricate structure of Callipeltoside A and its synthetic precursors rely heavily on a suite of advanced spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this analytical endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable for determining the complex stereochemistry of this compound. ird.frnih.gov Techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity of protons and carbons within the molecule. ird.fr

For defining the relative stereochemistry, NOE (Nuclear Overhauser Effect) difference experiments and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are particularly crucial. ird.fr These experiments provide information about the spatial proximity of different protons, allowing researchers to deduce the three-dimensional arrangement of atoms. For instance, ROESY correlations were instrumental in confirming the chair conformation of the six-membered ring in the macrolide portion and the syn stereochemistry of key substituents in the sugar moiety. ird.fr The stereochemistry of synthetic intermediates is also rigorously checked using NMR spectroscopy, with coupling constants providing key insights into the axial or equatorial relationships of protons within ring systems.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is vital for determining the elemental composition of this compound and its derivatives. Fast Atom Bombardment (FAB) mass spectrometry has been used to determine the molecular weight and fragmentation patterns, providing initial structural clues. researchgate.net

The following table summarizes key spectroscopic data used in the characterization of this compound and its synthetic intermediates.

| Spectroscopic Technique | Application in this compound Research | Key Findings |

| 1D NMR (¹H & ¹³C) | Determination of proton and carbon environments. | Provides chemical shifts for all atoms in the molecule, offering initial structural information. nih.govcaltech.edu |

| 2D NMR (COSY) | Establishes proton-proton correlations. | Shows connectivities between adjacent protons, helping to piece together molecular fragments. ird.fr |

| 2D NMR (HMQC/HSQC) | Correlates directly bonded protons and carbons. | Assigns specific protons to their corresponding carbon atoms. ird.frrsc.org |

| 2D NMR (HMBC) | Shows long-range proton-carbon correlations (2-3 bonds). | Connects molecular fragments and helps to place functional groups. ird.frrsc.org |

| NOE/ROESY | Determines spatial proximity of protons. | Elucidates the relative stereochemistry and conformation of the molecule. ird.frresearchgate.net |

| HRMS | Provides accurate mass measurement. | Determines the elemental composition of the molecule and its fragments. amazonaws.com |

| FAB-MS | Soft ionization technique for molecular weight determination. | Provides molecular ion peaks, confirming the overall mass of the compound. researchgate.net |

Chromatographic Methods for High-Purity Isolation and Analytical Quantification in Research

Given the trace amounts of this compound found in its natural source, the marine sponge Callipelta sp., and the need for pure samples for biological testing and structural analysis, highly efficient chromatographic techniques are essential. ird.fr

High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for the final purification of this compound from crude extracts and for the separation of synthetic intermediates. ird.fr Reversed-phase HPLC, often using C18 columns, is commonly employed for the isolation of the natural product. ird.fr Chiral HPLC is also a critical technique, particularly in synthetic efforts, to separate enantiomers and diastereomers and to determine the enantiomeric excess of chiral products. amazonaws.com For instance, in synthetic routes, HPLC analysis on chiral columns like Chiralcel OD-H and AD is used to assess the stereoselectivity of key reactions. caltech.edu

Flash Chromatography: For the purification of larger quantities of synthetic intermediates, flash chromatography on silica (B1680970) gel is a standard procedure. nih.govcaltech.edu This technique allows for the rapid separation of compounds based on their polarity.

Thin-Layer Chromatography (TLC): TLC is routinely used for monitoring the progress of chemical reactions and for the initial separation and visualization of compounds in a mixture. caltech.edu Visualization is often achieved through fluorescence quenching or by using various staining agents. caltech.eduwiley-vch.de

The table below details the chromatographic methods used in this compound research.

| Chromatographic Method | Stationary Phase | Mobile Phase Example | Application |

| HPLC | Reversed-phase C18 | Methanol:Water | Final purification of natural this compound. ird.fr |

| Chiral HPLC | Chiralcel OD-H, AD | Isopropanol in Hexane | Separation of enantiomers/diastereomers and determination of enantiomeric excess in synthetic intermediates. caltech.eduamazonaws.com |

| Flash Chromatography | Silica Gel | Ethyl Acetate/Hexanes gradients | Purification of synthetic intermediates. nih.govcaltech.edu |

| TLC | Silica Gel | Various solvent systems | Reaction monitoring and preliminary separation. caltech.edu |

Vii. Future Directions and Emerging Research Avenues

Development of Next-Generation Synthetic Strategies for Scalable Production

Convergent Fragment Coupling: Many modern approaches are designed to be highly convergent, where large, complex fragments of the molecule are synthesized independently and then coupled late in the synthesis. nih.govprinceton.eduacs.org This contrasts with linear syntheses and is generally more efficient for producing analogues.

Novel Catalytic Methods: Researchers are exploring advanced catalytic reactions to forge key bonds with high stereocontrol and efficiency. For example, a highly convergent approach developed by the Ley group for the callipeltoside family utilizes a gold(III) chloride-catalyzed cycloketalization to form the functionalized tetrahydropyran (B127337) core with complete selectivity. mdpi.com Similarly, the Trost synthesis employed a novel ruthenium-catalyzed alkene-alkyne coupling to create the trisubstituted olefin and a palladium-catalyzed asymmetric allylic alkylation (AAA) to set a key stereocenter. acs.org

Efficient Macrolactonization Techniques: The formation of the 14-membered macrocycle is a critical challenge. Strategies like the intramolecular trapping of an acyl-ketene intermediate, generated from the thermolysis of a m-dioxolenone, have been developed to achieve this transformation effectively. acs.orgresearchgate.net The Hoye group also utilized an acylketene macrolactonization that proceeded with high regioselectivity. frontiersin.org

Flow Chemistry: The application of flow chemistry could offer significant advantages for scalability, allowing for improved reaction control, safety, and throughput for key synthetic steps. cam.ac.uk

| MacMillan | Organocatalytic aldehyde-aldehyde aldol (B89426) coupling. | 18 steps (for Callipeltoside C) | 12% (for Callipeltoside C) | nih.govprinceton.edu |

Comprehensive Dissection of Intricate Molecular Mechanisms of Action

Initial biological screening revealed that Callipeltoside A possesses potent cytotoxicity against various cancer cell lines, such as P388 and NSCLC-N6 human bronchopulmonary non-small-cell lung carcinoma cells. caltech.edu It was found to be a cell-cycle-dependent agent that blocks proliferation in the G1 phase. nih.govcaltech.edu However, the precise molecular target and the downstream pathways affected by this compound remain largely undetermined. nih.gov The scarcity of the natural isolate was a major impediment to these detailed mechanistic studies. princeton.edu

With synthetic routes now available to produce this compound and its analogues, future research can focus on a deep dive into its mechanism of action. Key research avenues include:

Target Identification: Employing modern chemical biology techniques such as affinity-based protein profiling and thermal proteome profiling to identify the direct binding protein(s) of this compound.

Pathway Analysis: Utilizing transcriptomics (RNA-sequencing) and proteomics to understand the global changes in gene and protein expression in cancer cells following treatment. This would provide an unbiased view of the cellular pathways modulated by the compound, extending beyond the initial observation of a G1 block.

Structural Biology: Once a primary target is identified, co-crystallization or cryo-electron microscopy (cryo-EM) studies could reveal the precise binding mode of this compound to its target at atomic resolution. This structural information is invaluable for understanding its mechanism and for guiding the design of new analogues.

Role of the Sugar and Side Chain: Synthetic analogues have already demonstrated that the callipeltose sugar moiety is essential for its cytotoxic activity, whereas the chloro-substituent on the side chain is not. acs.org Further systematic structure-activity relationship (SAR) studies using a library of synthetic analogues will be crucial to dissect the specific roles of each structural component in target binding and biological function.

Exploration of Broader Biological Activities beyond Cytotoxicity in Preclinical Settings

While research has predominantly focused on its cytotoxic properties, early reports indicated that this compound also possesses other significant biological activities. The initial isolation work noted that, in addition to its antitumor effects, it offered in vitro protection for cells infected with the Human Immunodeficiency Virus (HIV). acs.orgird.fr This antiviral potential remains a compelling but underexplored area of research.

Future investigations should aim to systematically evaluate the full spectrum of this compound's biological effects in various preclinical models.

Antiviral Activity: A thorough investigation into its anti-HIV activity is warranted to determine its mechanism of action, which could involve inhibiting viral entry, replication, or other key processes. Its potential against other viruses, such as the dengue virus, has also been noted as an area for exploration.

Anti-inflammatory Properties: Many marine natural products, including macrolides, exhibit potent anti-inflammatory effects. mdpi.com For instance, moorenaside, a structurally related macrolide glycoside, was found to have anti-inflammatory effects by activating the Nrf2 pathway, a key regulator of cellular antioxidant responses. researchgate.netresearchgate.netacs.org This raises the intriguing possibility that this compound or its synthetic analogues could possess similar anti-inflammatory activity, a hypothesis that can be tested in models of inflammation like lipopolysaccharide (LPS)-induced macrophages. researchgate.net

Other Therapeutic Areas: The unique structure of this compound suggests it could interact with a variety of biological targets. Broad-based screening against panels of receptors, enzymes, and ion channels could uncover entirely new and unexpected therapeutic applications.

Table 2: Investigated and Potential Biological Activities of this compound

| Activity | Finding / Model | Status | Reference(s) |

|---|---|---|---|

| Cytotoxicity | Active against P388 and NSCLC-N6 cell lines; blocks cell cycle in G1 phase. | Confirmed | nih.govcaltech.edu |

| Antiviral (Anti-HIV) | In vitro protection of HIV-infected cells. | Confirmed, mechanism unexplored. | acs.orgird.fr |

| Antiviral (Dengue) | Noted as a compound for potential screening. | Proposed |

| Anti-inflammatory | Not directly tested, but related macrolides show activity via the Nrf2 pathway. | Proposed for investigation. | researchgate.netmdpi.comresearchgate.net |

Application of Computational Chemistry and Molecular Modeling for Predictive Studies and Drug Design

Computational chemistry and molecular modeling have already played a significant role in the this compound story, primarily in helping to confirm its complex stereostructure. nih.govresearchgate.net These computational tools are poised to take on a more predictive and central role in the future development of this compound as a therapeutic lead. kallipos.gr

Emerging research will likely apply these methods in several key ways:

Predictive SAR: Once a biological target is identified, molecular docking and dynamics simulations can be used to model the interaction between this compound and its binding site. These models can rationalize existing SAR data, such as the critical role of the sugar moiety, and predict the effects of structural modifications. acs.org This allows for the rational, in silico design of new analogues with potentially enhanced potency or improved pharmacological properties before committing to their synthesis.

Conformational Analysis: The complex and somewhat flexible structure of the macrolide means that its three-dimensional conformation is key to its activity. Computational methods can explore the conformational landscape of this compound and its analogues, helping to identify the specific shape (bioactive conformation) required for target binding. nih.gov

Virtual Screening and Analogue Design: Computational models of the target's binding site can be used to virtually screen libraries of compounds to identify new scaffolds that might mimic the activity of this compound. Furthermore, these models will guide the design of focused libraries of this compound analogues, prioritizing synthetic targets that are most likely to have improved activity or desirable properties.

ADME/Tox Prediction: In silico models can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new analogues. This allows for the early deselection of compounds that are likely to have poor pharmacokinetic properties or potential toxicity issues, saving significant time and resources.

By integrating next-generation synthesis, deep mechanistic biology, broad preclinical screening, and predictive computational modeling, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for the development of a new class of therapeutic agents.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Callipeltoside B |

| Callipeltoside C |

| Moorenaside |

Q & A

Q. What key structural features of Callipeltoside A influence its bioactivity?

this compound is a 14-membered macrolide with a C5 glycosidic linkage, a deoxyaminosugar, and a diene side chain. These features are critical for its cytotoxicity and interaction with biological targets. Structural analogs lacking the deoxyaminosugar or modified diene chains show reduced activity, highlighting their role in target binding .

Q. What spectroscopic methods are essential for elucidating this compound's structure?

High-field NMR (e.g., , , and 2D experiments) and mass spectrometry (HRMS) are primary tools for structural determination. X-ray crystallography is used to confirm stereochemistry, particularly for complex intermediates like the tetrahydropyran core .

Q. What cell lines have been used to evaluate this compound's anticancer potential?

NSCLC-N6 (non-small cell lung cancer) and P388 (murine leukemia) cell lines are commonly used. Activity in these models correlates with the compound's ability to disrupt microtubule dynamics or induce apoptosis .

Q. What are the primary challenges in synthesizing this compound's macrolactone core?

Key challenges include achieving efficient ring-closing metathesis and managing steric hindrance from bulky protecting groups (e.g., silyl ethers). Optimizing reaction temperature and catalyst loading (e.g., Grubbs catalysts) improves yields .

Advanced Research Questions

Q. How do tandem amino-sulfide acyl-Claisen rearrangements enable stereochemical control in this compound synthesis?

This reaction combines acyl-Claisen and sulfide-directed rearrangements to construct the C8–C12 stereochemical core. By tuning thiophilic additives (e.g., AgOTf) and solvent polarity, researchers achieve >95% diastereoselectivity for the critical β-hydroxy ketone intermediate .

Q. How can contradictions in cytotoxicity data across cell lines be resolved methodologically?

Comparative assays using standardized protocols (e.g., identical incubation times, passage numbers) and orthogonal viability assays (MTT vs. ATP luminescence) reduce variability. Statistical validation via ANOVA with post-hoc tests identifies significant differences in IC values .

Q. What strategies optimize Ireland-Claisen rearrangement efficiency in tetrahydropyran synthesis?

Preferential formation of the Z-enolate via LDA/THF at −78°C ensures correct stereochemistry. Kinetic control through slow addition of silyl ketene acetals minimizes epimerization .

Q. How should researchers validate stereochemical outcomes in synthetic intermediates?

X-ray crystallography provides definitive confirmation, while NOE correlations and CD spectroscopy are used for solution-phase analysis. Discrepancies between calculated and observed optical rotations indicate impurities or epimerization .

Q. What methodological gaps exist in current structure-activity relationship (SAR) studies of this compound?

Most SAR studies focus on macrolide modifications, but limited data exist on the diene side chain's role. Semi-synthetic diversification via cross-metathesis or photooxygenation could systematically probe its contribution .

Q. How should comparative studies assess synthetic vs. natural this compound bioactivity?

Ensure synthetic batches are ≥95% pure (HPLC/LCMS) and match natural product NMR profiles. Use dose-response curves across multiple assays (e.g., tubulin polymerization, apoptosis markers) to validate functional equivalence .

Methodological Notes

- Data Presentation : Follow guidelines for experimental reproducibility (e.g., Beilstein Journal standards) by detailing catalyst loadings, solvent grades, and spectral acquisition parameters .

- Statistical Analysis : Avoid overreliance on p-values; report effect sizes (e.g., Cohen’s d) and confidence intervals for cytotoxicity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.